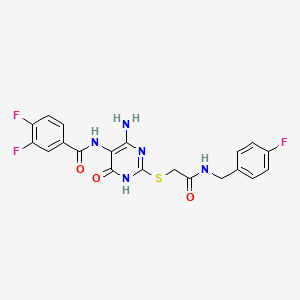![molecular formula C18H24N4O7S2 B14126485 [amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)
[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxystilbamidine bis(methanesulfonate) is a fluorescent cationic dye widely used as a retrograde neuronal tracerThis compound is particularly valuable in neuroanatomical research due to its intense fluorescence and high resistance to fading .
Preparation Methods
Hydroxystilbamidine bis(methanesulfonate) can be synthesized through a series of chemical reactions involving the condensation of 2-hydroxybenzaldehyde with 4-carbamimidoylbenzaldehyde, followed by the addition of methanesulfonic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.
Chemical Reactions Analysis
Hydroxystilbamidine bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Hydroxystilbamidine bis(methanesulfonate) has numerous applications in scientific research:
Neuroanatomy: Used as a retrograde tracer to map neural pathways and study the morphology of neurons
Cell Biology: Employed in fluorescence microscopy to label and visualize cellular structures.
Medicine: Investigated for its potential in diagnosing and treating neurological disorders.
Industry: Utilized in the development of fluorescent probes and dyes for various applications
Mechanism of Action
The mechanism of action of Hydroxystilbamidine bis(methanesulfonate) involves its ability to cross cell membranes in its uncharged form and bind to intracellular targets. It primarily targets extracellular DNA and lysosomes, leading to the inhibition of cell division and reproduction in certain organisms . In neurons, it labels the cell body and dendrites, allowing for detailed mapping of neural connections .
Comparison with Similar Compounds
Hydroxystilbamidine bis(methanesulfonate) is unique due to its intense fluorescence and high resistance to fading. Similar compounds include:
Fluorescein: Another fluorescent dye used in various biological applications.
Rhodamine: Known for its bright fluorescence and use in microscopy.
Properties
Molecular Formula |
C18H24N4O7S2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate |
InChI |
InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |
InChI Key |
YGNSQKCULHSJDC-HFPMQDOPSA-N |
Isomeric SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


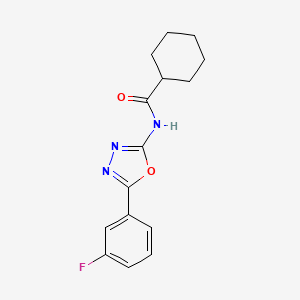
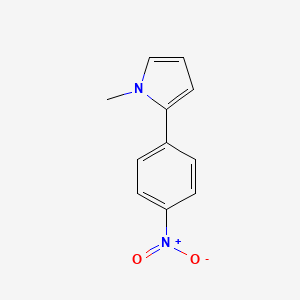
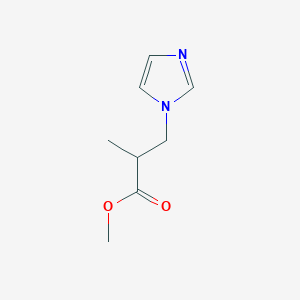
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)


![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)
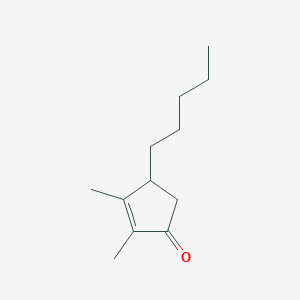

![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
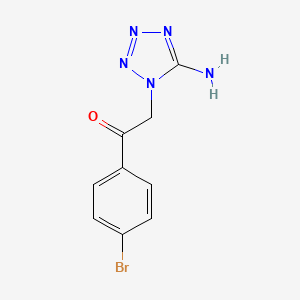
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate](/img/structure/B14126462.png)

